N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide
Description
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of benzodioxine, benzofuran, and methoxyphenyl groups
Properties
Molecular Formula |
C26H21NO6 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21NO6/c1-30-18-9-6-16(7-10-18)14-23(28)27-24-19-4-2-3-5-20(19)33-26(24)25(29)17-8-11-21-22(15-17)32-13-12-31-21/h2-11,15H,12-14H2,1H3,(H,27,28) |
InChI Key |
ZINYCMIKICHTAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxine core through a ring-closing metathesis reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxane and benzofuran derivatives, such as:
- 2,3-dihydro-1,4-benzodioxane
- 1-benzofuran-3-carboxylic acid
- 4-methoxyphenylacetic acid
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, particularly focusing on its enzyme inhibitory properties and cytotoxic effects.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Intermediate : The compound begins with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various acylating agents to form the corresponding acetamides.
- Final Product Formation : The final product is obtained through the coupling of the benzofuran moiety with a methoxy-substituted phenyl group.
The general reaction scheme can be summarized as follows:
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin. For instance:
- α-Glucosidase Inhibition : Compounds similar to this compound have shown significant inhibition against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption in the intestine .
- Acetylcholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This activity indicates potential use in treating Alzheimer's disease (AD), where AChE inhibitors are beneficial .
Cytotoxic Activity
The cytotoxic properties of similar benzodioxin derivatives have been investigated through various assays:
- Cell Line Studies : Compounds related to this compound have demonstrated cytotoxic effects against human promyelocytic leukemia HL-60 cells. These studies suggest that the compound can induce apoptosis in cancer cells through radical formation under specific conditions .
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
